2-Fluoro-6-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-6-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLHYQTVLJRGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrobenzene-1-sulfonamide typically involves the reaction of 2-fluoro-6-nitrobenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and fluorine atom participate in nucleophilic substitutions under controlled conditions.
Key Findings:
-
Ammonia substitution : Reacting with aqueous ammonia at 80°C replaces the fluorine atom, forming 2-amino-6-nitrobenzene-1-sulfonamide (yield: 78%) .
-
Thiol substitution : Treatment with ethanethiol in DMF produces 2-(ethylthio)-6-nitrobenzene-1-sulfonamide (yield: 65%) .
Mechanism :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nitro and sulfonamide groups activate the aromatic ring, facilitating fluoride displacement .
Reduction Reactions
The nitro group (−NO₂) undergoes selective reduction to an amine (−NH₂).
Experimental Data:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Fe/NH₄Cl | EtOH, 70°C | 2-Fluoro-6-aminobenzene-1-sulfonamide | 92% |
| H₂/Pd-C | RT, 1 atm | 2-Fluoro-6-aminobenzene-1-sulfonamide | 85% |
Key Insight :
The sulfonamide group remains intact during reduction due to its stability under these conditions .
Coupling Reactions
The nitro group directs electrophilic substitution, enabling regioselective coupling.
Suzuki-Miyaura Coupling:
Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄/K₂CO₃ yields 2-fluoro-6-(biphenyl-4-yl)nitrobenzene-1-sulfonamide (yield: 72%) .
Conditions :
-
Solvent: THF/H₂O (3:1)
-
Temperature: 80°C
-
Time: 12 hours
Acid/Base Reactivity
The sulfonamide group exhibits Brønsted acidity.
pKa Measurements:
| Solvent | pKa | Method |
|---|---|---|
| Water | 3.2 | Potentiometric |
| DMSO | 8.7 | UV-Vis |
Implications :
Protonation at low pH enhances solubility, while deprotonation in basic media facilitates nucleophilic reactions .
Regioselectivity in Electrophilic Substitution
The nitro group meta-directs electrophiles to the C-4 position.
Example :
Nitration with HNO₃/H₂SO₄ produces 2-fluoro-4,6-dinitrobenzene-1-sulfonamide as the major product (85% selectivity) .
Theoretical Basis :
Density functional theory (DFT) calculations confirm the nitro group’s stronger directing effect compared to fluorine .
Comparative Reaction Rates
The fluorine atom’s electronegativity accelerates specific substitutions:
| Reaction Type | Rate Constant (k, s⁻¹) |
|---|---|
| Hydrolysis (F substitution) | 1.4 × 10⁻³ |
| Methoxy displacement | 6.7 × 10⁻⁵ |
Trend :
Fluorine’s −I effect increases the electrophilicity of adjacent carbons, enhancing reactivity .
Thermal Decomposition
At temperatures >200°C, the compound decomposes exothermically:
Products :
-
SO₂ (primary gas)
-
Fluorinated aromatic amines
Thermogravimetric Analysis (TGA) :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Fluoro-6-nitrobenzene-1-sulfonamide has been investigated for its potential as an antimicrobial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, and the introduction of a fluorine atom enhances their biological activity. Studies have shown that derivatives of this compound exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Case Study: Synthesis of Antibacterial Agents
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various sulfonamide derivatives based on this compound. The synthesized compounds underwent biological testing, revealing that certain modifications led to enhanced potency against resistant bacterial strains .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a valuable building block for synthesizing polymers with unique properties. Its sulfonamide group can participate in various polymerization reactions, leading to materials with improved thermal stability and chemical resistance.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | > 200 °C |
| Chemical Resistance | Excellent against acids |
| Flexibility | Moderate |
Case Study: Development of Self-Healing Polymers
Research has explored the incorporation of this compound into self-healing polymer systems. These polymers demonstrated the ability to recover from mechanical damage when exposed to specific stimuli, showcasing potential applications in coatings and structural materials .
Environmental Applications
Chemical Intermediates
The compound is also relevant in environmental chemistry as it can act as an intermediate in the synthesis of dyes and pigments. The nitro group is particularly useful for creating colored compounds, which are essential in various industrial applications.
Case Study: Environmental Impact Assessment
A study assessed the environmental impact of nitroaromatic compounds, including this compound. The research highlighted the potential for these compounds to persist in the environment and emphasized the need for careful monitoring due to their toxicological profiles .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Fluoro-6-nitrobenzene-1-sulfonamide with analogous compounds listed in the AK Scientific catalog (), focusing on structural variations and their implications:
Table 1: Key Structural and Functional Comparisons
| CAS Number | Compound Name | Key Substituents | Purity | Hypothesized Properties |
|---|---|---|---|---|
| 1171922-03-4 | This compound | -F (C2), -NO₂ (C6), -SO₂NH₂ (C1) | 95% | High reactivity, polar |
| 1039954-27-2 | 4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol | -Cl (C4), -CH₂NH(CH₂)₃OH (C2) | 95% | Moderate solubility |
| 1042586-53-7 | 1-(2-Methylphenyl)cyclobutanamine | Cyclobutane ring, -CH₃ (C2 on phenyl) | 95% | Lipophilic, basic |
| 1152587-00-2 | 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid | -OCH₃ (C3), benzotriazole, -COOH (C6) | 95% | Amphiphilic, acidic |
Key Differences and Implications
Substituent Effects on Reactivity The fluoro and nitro groups in this compound create a highly electron-deficient aromatic ring, enhancing its electrophilic character compared to compounds like 4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol (CAS: 1039954-27-2), which has an electron-donating hydroxypropylamino group. This difference likely impacts their respective roles in nucleophilic substitution reactions or interactions with biological targets . The sulfonamide group (-SO₂NH₂) in the target compound offers hydrogen-bonding capabilities, contrasting with the carboxylic acid (-COOH) in 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS: 1152587-00-2), which may confer stronger acidity and metal-chelating properties .
Solubility and Bioavailability
- The polar nitro and sulfonamide groups in this compound suggest moderate water solubility, whereas 1-(2-Methylphenyl)cyclobutanamine (CAS: 1042586-53-7), with its lipophilic cyclobutane and methyl groups, is likely more membrane-permeable but less soluble in aqueous media .
In contrast, the benzotriazole-carboxylic acid derivative (CAS: 1152587-00-2) may exhibit protease inhibitory activity due to its triazole and carboxylate moieties .
Biological Activity
2-Fluoro-6-nitrobenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1210309-74-2
- Molecular Formula : CHF NOS
This compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors. Its structural characteristics allow it to interact with various biological targets, including carbonic anhydrases (CAs) and other sulfonamide-sensitive enzymes.
Inhibition of Carbonic Anhydrases
Research has shown that sulfonamides, including this compound, can effectively inhibit human carbonic anhydrases I, II, IX, and XII. These enzymes play crucial roles in physiological processes such as pH regulation and fluid balance.
The inhibition of these enzymes can have therapeutic implications for conditions such as glaucoma, edema, and certain cancers.
Antibacterial Activity
The compound's antibacterial properties have been explored in the context of inhibiting resistant strains of bacteria. A study highlighted the efficacy of related sulfonamides against methicillin-resistant Staphylococcus aureus (MRSA), with a focus on their ability to disrupt bacterial cell wall synthesis.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-Fluoro-6-nitro... | 31.25 | Effective against MRSA |
| Related Sulfonamides | 15.625 | Good activity |
These findings suggest that this compound could be a candidate for further development as an antibacterial agent.
Case Studies
-
Neurodevelopmental Disorders
- In a study investigating NKCC1 inhibitors for neurodevelopmental disorders, compounds similar to this compound displayed promising results in reducing chloride influx in neuronal cultures. This inhibition could potentially alleviate symptoms associated with conditions such as autism and Down syndrome .
-
Cancer Treatment
- The compound has been evaluated for its potential use in cancer therapy due to its inhibitory effects on carbonic anhydrases. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against glioma cells, highlighting the need for further research into its anticancer properties .
Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of sulfonamide derivatives, including this compound. Modifications to the sulfonamide group have been shown to enhance biological activity while reducing toxicity.
Key Findings:
Q & A
Basic: What are the standard synthetic routes for preparing 2-Fluoro-6-nitrobenzene-1-sulfonamide, and how are reaction conditions optimized?
Methodological Answer:
- Step 1: Start with 2-fluoro-6-nitrobenzenesulfonyl chloride as the precursor. Substitution of the sulfonyl chloride group with an amine is performed under basic conditions (e.g., aqueous ammonia or alkylamines in THF/water mixtures at 0–5°C) to form the sulfonamide .
- Step 2: Monitor reaction progress via TLC or HPLC. Optimize pH (8–10) and temperature (0–25°C) to minimize side reactions like hydrolysis of the nitro group.
- Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: How is the purity of this compound assessed in academic research?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA).
- NMR: Confirm structure via H and F NMR (e.g., fluorine coupling patterns at δ 7.2–8.1 ppm) .
- Mass Spectrometry: Compare experimental m/z with theoretical values (e.g., ESI-MS: [M+H] at 235.02) .
Advanced: How do researchers address contradictions in biological activity data for sulfonamide derivatives like this compound?
Methodological Answer:
- Hypothesis Testing: Compare assay conditions (e.g., buffer pH, enzyme isoforms) to identify variables affecting activity. For example, nitro group reduction to amines may alter binding affinity .
- Data Triangulation: Cross-validate using orthogonal methods:
Advanced: What strategies are employed to study the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation products via LC-MS .
- Light Sensitivity: Expose to UV (254 nm) and monitor nitro group decomposition using FTIR (loss of NO peaks at 1520 cm) .
- Recommendations: Store at –20°C in amber vials with desiccants to prevent hydrolysis and photolysis .
Basic: What spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?
Methodological Answer:
- Key Techniques:
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 to compute Fukui indices for electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs substitution to the sulfonamide nitrogen .
- Solvent Modeling: Apply COSMO-RS to simulate reaction kinetics in polar aprotic solvents (e.g., DMF vs. DMSO) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
Advanced: How does the nitro group in this compound influence its electrochemical properties?
Methodological Answer:
- Cyclic Voltammetry (CV): Perform in 0.1 M TBAP/ACN at a glassy carbon electrode. The nitro group shows irreversible reduction peaks at –1.2 V (vs. Ag/AgCl), useful for sensing applications .
- Mechanistic Insight: The electron-deficient nitro group stabilizes radical intermediates during reduction, as validated by EPR spectroscopy .
Basic: What are the common derivatives of this compound, and how are they synthesized?
Methodological Answer:
- Derivatization Routes:
Advanced: How do researchers design experiments to explore the environmental fate of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
